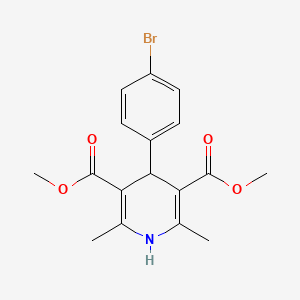

Dimethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Description

Structurally, it features a 4-bromophenyl substituent at the 4-position of the DHP ring, two methyl groups at the 2- and 6-positions, and dimethyl ester groups at the 3- and 5-positions. The bromine atom on the phenyl ring introduces significant electronic and steric effects, which may influence its physicochemical properties, reactivity, and biological activity. DHPs are widely studied as calcium channel blockers, though this compound’s specific pharmacological profile remains less explored compared to analogs like nifedipine .

Properties

IUPAC Name |

dimethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrNO4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPYNBIWYHLDEGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde (such as 4-bromobenzaldehyde), a β-keto ester (such as methyl acetoacetate), and ammonia or an ammonium salt under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is obtained after purification by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products:

Oxidation: Pyridine derivatives.

Reduction: Piperidine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Therapeutic Applications

DMD and its derivatives are known for their wide range of therapeutic effects. Key applications include:

- Cardiovascular Health : DHPs are primarily recognized for their role as calcium channel blockers, which are essential in treating hypertension and other cardiovascular diseases. DMD has shown potential in modulating calcium influx in cardiac and vascular smooth muscle cells, thereby reducing blood pressure and improving heart function .

- Antitumor Activity : Research indicates that DMD exhibits antitumor properties. The dihydropyridine scaffold is crucial for the development of anticancer agents, as it can interfere with cancer cell proliferation and induce apoptosis .

- Antiviral and Antibacterial Effects : DMD has been studied for its antiviral and antibacterial activities. The compound's ability to disrupt cellular processes in pathogens makes it a candidate for further investigation in infectious disease treatment .

- Neuroprotection : Given its structural similarity to nicotinamide adenine dinucleotide (NADH), DMD may have neuroprotective effects, making it a potential therapeutic agent in neurodegenerative diseases such as Alzheimer's .

Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | Aldehyde + β-keto ester + Ammonia | Reflux in ethanol | Up to 90% |

Structural Characteristics

The molecular structure of DMD features a dihydropyridine ring with a bromophenyl substituent and two carboxylate groups. X-ray crystallography studies reveal that the dihydropyridine ring adopts a flattened boat conformation, which is crucial for its biological activity .

Key Structural Features

- Conformation : Flattened boat conformation

- Hydrogen Bonding : Stabilized by intramolecular C—H···O and intermolecular N—H···O interactions

- Crystal Packing : Layered structure with dihydropyridine rings parallel to specific planes

Case Studies

Several case studies have highlighted the efficacy of DMD in various applications:

- Cardiovascular Studies : In vitro studies demonstrated that DMD effectively reduces intracellular calcium levels in vascular smooth muscle cells, suggesting its potential as an antihypertensive agent .

- Anticancer Research : In vivo experiments showed that DMD significantly inhibits tumor growth in xenograft models, indicating its promise as an anticancer drug .

- Neuroprotection Trials : Preliminary studies suggest that DMD can protect neuronal cells from oxidative stress-induced damage, supporting its role in neurodegenerative disease treatment .

Mechanism of Action

The compound exerts its effects primarily through its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to other dihydropyridine calcium channel blockers, which are used to treat hypertension and angina.

Comparison with Similar Compounds

Ester Group Modifications

- Dimethyl vs. Diethyl Esters: The compound differs from diethyl ester analogs (e.g., diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate) in its ester groups. Example: Diethyl 4-(4-bromophenyl)-2,6-dimethyl-DHP (compound 19 in ) shows cytotoxicity against HeLa (IC₅₀ = 2.3 µM) and MCF-7 (IC₅₀ = 5.7 µM) cells . The dimethyl analog’s activity is unreported but anticipated to differ due to ester group size.

Phenyl Ring Substituents

- Bromophenyl vs. Methoxyphenyl/Methylphenyl :

The 4-bromophenyl group distinguishes this compound from methoxy-substituted analogs (e.g., dimethyl 4-(4-methoxyphenyl)-2,6-dimethyl-DHP). Bromine’s electronegativity and size may promote halogen bonding in crystal packing, as seen in related brominated DHPs . Methoxy groups, in contrast, participate in hydrogen-bonding networks, as observed in diethyl 4-(3,4-dimethoxyphenyl)-DHP () . - Bromophenyl vs.

Physicochemical Properties

Biological Activity

Dimethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DBMD) is a compound belonging to the class of 1,4-dihydropyridines (1,4-DHPs), which have garnered attention for their diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activities of DBMD, focusing on its anticancer and antimicrobial properties, supported by relevant data and research findings.

DBMD has the following chemical structure:

- Molecular Formula : C19H22BrNO4

- Molecular Weight : 408.28 g/mol

- Crystal Structure : The compound exhibits a dimethyldihydropyridine group linked to a bromophenyl moiety and two ethylcarboxylate groups, characterized by X-ray diffraction methods .

Anticancer Activity

Recent studies have highlighted the anticancer potential of DBMD. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells.

Research Findings

- Cytotoxicity : DBMD demonstrated IC50 values of 2.3 µM against HeLa cells and 5.2 µM against MCF-7 cells. These values indicate a potent inhibitory effect on cell viability compared to normal human fibroblast cells (GM07492), suggesting selective toxicity towards cancerous cells .

- Selectivity Index : The selectivity index for DBMD was calculated to be greater than 1.6, indicating a favorable therapeutic window .

The presence of the 4-bromophenyl moiety is critical for its anticancer activity. This structural feature enhances the compound's interaction with cellular targets involved in cancer proliferation and survival pathways .

Antimicrobial Activity

In addition to its anticancer properties, DBMD has shown promising antimicrobial activity.

Research Findings

- Antimicrobial Efficacy : Studies indicate that DBMD is effective against various pathogens, including fungi such as Candida albicans and bacteria like Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The compound's efficacy against these microorganisms suggests potential applications in treating infections .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Anticancer | HeLa | 2.3 | >1.6 |

| Anticancer | MCF-7 | 5.2 | >1.6 |

| Antimicrobial | Candida albicans | N/A | N/A |

| Antimicrobial | Bacillus subtilis | N/A | N/A |

| Antimicrobial | Escherichia coli | N/A | N/A |

Case Studies

Several case studies have documented the biological activities of related compounds within the 1,4-DHP class that share structural similarities with DBMD.

- Study on Hantzsch Esters : A study demonstrated that Hantzsch esters with similar structures exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing the importance of structural modifications in enhancing biological activity .

- Antimicrobial Studies : Research focusing on related dihydropyridine derivatives indicated broad-spectrum antimicrobial properties, suggesting that modifications such as bromination can enhance efficacy against resistant strains .

Q & A

Q. What are the common synthetic routes for Dimethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate?

The compound is typically synthesized via the Hantzsch reaction, a one-pot multicomponent reaction involving 4-bromobenzaldehyde, methyl acetoacetate, and ammonium acetate. Reaction conditions (e.g., solvent, temperature, and time) are critical for yield and purity. Ethanol or water is often used as a solvent under reflux (~1–3 hours), followed by crystallization to isolate the product . Optimization of stoichiometry (e.g., 1:2:1 molar ratio of aldehyde:ketoester:ammonium acetate) and pH control can improve yields up to 70–85% .

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic and crystallographic methods:

- NMR : H and C NMR identify proton environments and carbon frameworks, with aromatic protons (δ 7.2–7.6 ppm) and methyl ester groups (δ 3.6–3.8 ppm) as key markers .

- X-ray crystallography : Resolves bond lengths (e.g., C–Br ≈ 1.89–1.91 Å) and dihedral angles, confirming the non-planar 1,4-dihydropyridine ring .

- IR : Stretching vibrations for ester carbonyls (~1700 cm) and NH (~3350 cm) validate functional groups .

Q. What are the solubility and stability profiles of this compound?

The compound is soluble in polar aprotic solvents (e.g., DMSO, ethanol) but insoluble in water. Stability tests show decomposition under strong acidic/basic conditions or prolonged UV exposure. Storage at 4°C in inert atmospheres is recommended to prevent oxidation of the dihydropyridine ring .

Advanced Research Questions

Q. How can conflicting NMR data for dihydropyridine derivatives be resolved?

Contradictions in NMR assignments (e.g., overlapping signals for methyl groups or aromatic protons) require advanced techniques:

Q. What strategies optimize the Hantzsch synthesis for higher enantiomeric purity?

Chirality in dihydropyridines can be controlled via:

Q. How does the 4-bromophenyl substituent influence biological activity compared to other aryl groups?

The bromine atom enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and calcium channel blocking potency. Comparative studies with chloro- or methoxy-substituted analogs show:

- Higher binding affinity : Br substituents increase Van der Waals interactions with hydrophobic receptor pockets .

- Metabolic stability : Bromine reduces oxidative metabolism in hepatic microsomes compared to methyl or methoxy groups .

Q. What computational methods predict the compound’s interaction with calcium channels?

- Molecular docking (AutoDock Vina) : Models binding poses in L-type Ca channels, identifying key residues (e.g., Phe1142, Tyr1150) for hydrogen bonding .

- MD simulations : Assess stability of ligand-channel complexes over 100 ns trajectories, calculating RMSD and binding free energies (MM/PBSA) .

- QSAR : Correlates substituent electronic parameters (Hammett σ) with IC values to design optimized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.